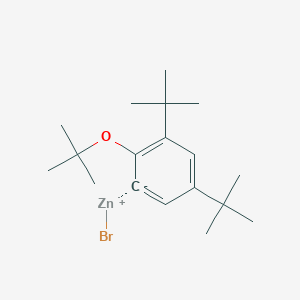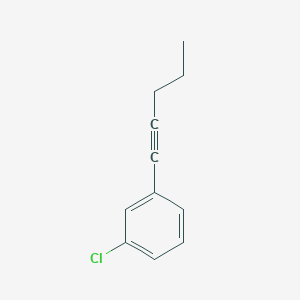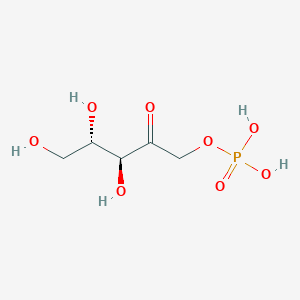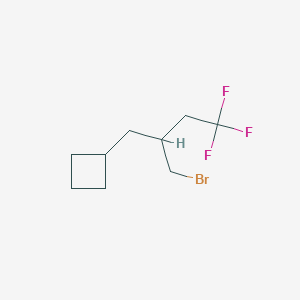
(2-(Bromomethyl)-4,4,4-trifluorobutyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Bromomethyl)-4,4,4-trifluorobutyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a trifluorobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bromomethyl)-4,4,4-trifluorobutyl)cyclobutane can be achieved through several methods. One common approach involves the reaction of cyclobutane derivatives with bromomethyl and trifluorobutyl reagents under controlled conditions. For example, the preparation of (Bromomethyl)cyclobutane involves the use of triphenylphosphite and bromine in a solvent like DMF, maintaining the temperature below 12°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Bromomethyl)-4,4,4-trifluorobutyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles in solvents like acetone or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclobutane derivatives, while oxidation and reduction can lead to different functionalized products.
Applications De Recherche Scientifique
(2-(Bromomethyl)-4,4,4-trifluorobutyl)cyclobutane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated compounds.
Mécanisme D'action
The mechanism of action of (2-(Bromomethyl)-4,4,4-trifluorobutyl)cyclobutane involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The trifluorobutyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Bromomethyl)cyclobutane: Lacks the trifluorobutyl group, resulting in different reactivity and properties.
(2-(Bromomethyl)-4,4,4-trifluorobutyl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane, leading to different steric and electronic effects.
Uniqueness
(2-(Bromomethyl)-4,4,4-trifluorobutyl)cyclobutane is unique due to the presence of both bromomethyl and trifluorobutyl groups on a cyclobutane ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H14BrF3 |
|---|---|
Poids moléculaire |
259.11 g/mol |
Nom IUPAC |
[2-(bromomethyl)-4,4,4-trifluorobutyl]cyclobutane |
InChI |
InChI=1S/C9H14BrF3/c10-6-8(5-9(11,12)13)4-7-2-1-3-7/h7-8H,1-6H2 |
Clé InChI |
BAJXFFQTYNVPHL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CC(CC(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


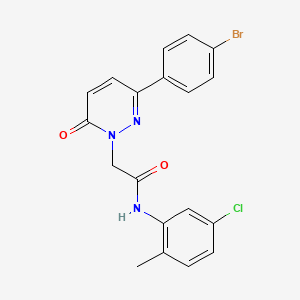
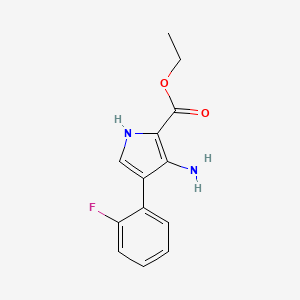
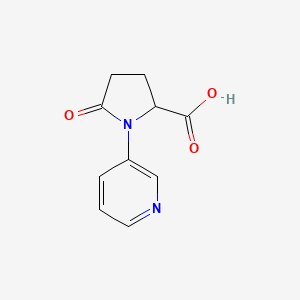
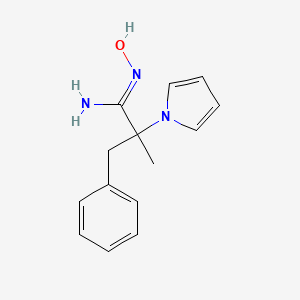
![2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid](/img/structure/B14882952.png)
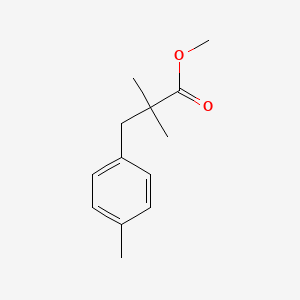
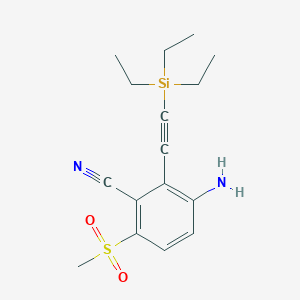
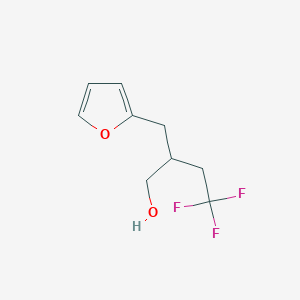
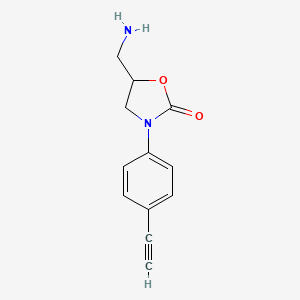
![2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14883005.png)

